molecular formula C25H25NO3 B11411122 N-(furan-2-ylmethyl)-3,6,7-trimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-3,6,7-trimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11411122
M. Wt: 387.5 g/mol
InChI Key: CDPUHBZIBZUPSV-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized to achieve high yields, and the final compounds are isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis and the use of effective coupling reagents can be scaled up for industrial applications, ensuring efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-ylmethanol derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-3,6,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both furan and benzofuran rings, which contribute to its distinct biological and pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,6,7-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H25NO3/c1-16-7-10-20(11-8-16)14-26(15-21-6-5-13-28-21)25(27)24-19(4)22-12-9-17(2)18(3)23(22)29-24/h5-13H,14-15H2,1-4H3

InChI Key

CDPUHBZIBZUPSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C

Origin of Product

United States

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